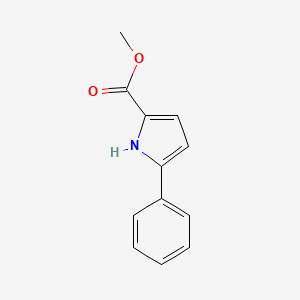

methyl 5-phenyl-1H-pyrrole-2-carboxylate

Description

Contextual Significance of Pyrrole (B145914) Derivatives in Organic and Medicinal Chemistry Research

Pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom, is a privileged scaffold in organic and medicinal chemistry. nih.govnih.gov Its structural motif is a core component of many natural products, including heme, chlorophyll, and various alkaloids. nih.gov This natural prevalence has inspired chemists to explore pyrrole and its derivatives for the development of novel synthetic compounds with therapeutic potential. chemicalbook.com

Pyrrole derivatives are widely recognized for their broad spectrum of biological activities, which has led to their use as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialized organic compounds. nih.gov The pyrrole nucleus is a key pharmacophore in numerous drugs, exhibiting properties such as anti-inflammatory, antimicrobial, antiviral, and anticancer effects. nih.gov The versatility of the pyrrole ring allows for the amalgamation of different pharmacophores, leading to the creation of more potent and selective biologically active molecules. nih.gov Consequently, the synthesis of novel pyrrole derivatives remains an active and attractive area for synthetic and medicinal chemists aiming to discover new therapeutic agents. nih.gov

Research Trajectory and Contributions of Methyl 5-phenyl-1H-pyrrole-2-carboxylate

This compound has emerged as a valuable building block and intermediate in synthetic organic chemistry. Its research trajectory is not primarily as an end-product with direct therapeutic application but rather as a foundational molecule for the construction of more complex chemical entities.

One of the key contributions of this compound is its role as a lead compound in the discovery of novel neuropeptide antagonists. nih.gov Furthermore, it has been utilized in screening experiments aimed at identifying new drugs for the treatment of various cancers, including pancreatic cancer. nih.gov The presence of the phenyl group and the methyl ester on the pyrrole core provides two distinct points for chemical modification, allowing researchers to systematically alter the structure to explore structure-activity relationships (SAR). This makes it an ideal scaffold for developing libraries of related compounds for biological screening. For instance, derivatives based on the 5-methyl-2-carboxamidepyrrole structure have been synthesized and investigated as potential anticancer agents. nih.gov

Foundational Research Objectives for the Compound

The primary research objectives for this compound are centered on its utility as a synthetic intermediate. Researchers aim to leverage its chemical structure to achieve the following goals:

Synthesis of Novel Heterocyclic Systems: Utilizing the pyrrole core as a scaffold to construct more elaborate molecules with potential biological activity. This often involves reactions at the nitrogen atom, the ester group, or the phenyl ring.

Development of Potential Therapeutic Agents: Serving as a starting material for the synthesis of compounds targeted for specific biological pathways, such as enzyme inhibition or receptor antagonism. Research into 5-methyl-2-carboxamidepyrrole derivatives as dual inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) and soluble epoxide hydrolase (sEH) for anticancer applications is a prime example of this objective. nih.gov

Exploration of Structure-Activity Relationships (SAR): Systematically modifying the structure of this compound and its derivatives to understand how specific chemical features influence their biological activity. This knowledge is crucial for the rational design of more potent and selective drug candidates.

Below are data tables detailing the physicochemical and spectroscopic properties of this compound.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₁NO₂ |

| Molecular Weight | 201.22 g/mol |

| CAS Number | 52179-72-3 |

| Melting Point | 143 °C |

| Appearance | Solid |

Data sourced from Biosynth nih.gov and ChemSpider chemspider.com.

Table 2: Spectroscopic Data Overview

| Spectroscopy Type | Characteristic Features |

| ¹H NMR | Signals corresponding to aromatic protons (phenyl and pyrrole rings), a singlet for the methyl ester protons, and a broad signal for the N-H proton of the pyrrole ring are expected. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, aromatic carbons of both the phenyl and pyrrole rings, and the methyl carbon of the ester group are anticipated. |

| Infrared (IR) | Characteristic absorption bands for N-H stretching (around 3300 cm⁻¹), C=O stretching of the ester (around 1700 cm⁻¹), C=C stretching of the aromatic rings (1600-1450 cm⁻¹), and C-H stretching are expected. |

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-phenyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-15-12(14)11-8-7-10(13-11)9-5-3-2-4-6-9/h2-8,13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLGJCZQHYJZQMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00459059 | |

| Record name | methyl 5-phenyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52179-72-3 | |

| Record name | Methyl 5-phenyl-1H-pyrrole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52179-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 5-phenyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-phenyl-1H-pyrrole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Contemporary Approaches to Pyrrole (B145914) Ring Construction

Modern organic synthesis provides several powerful pathways to construct the polysubstituted pyrrole core inherent to the target molecule. These methods often prioritize efficiency, atom economy, and regioselectivity.

The use of 2H-azirines as three-membered heterocyclic synthons represents a powerful approach to pyrrole synthesis. These strained rings can undergo ring-opening upon activation to form vinyl nitrene or related reactive intermediates, which can then be trapped in cycloaddition reactions.

Visible-light-induced [3+2] cycloaddition reactions between 2H-azirines and activated alkynes offer a metal-free and regioselective route to highly functionalized pyrroles. thieme-connect.com In a typical transformation, a photocatalyst facilitates the single-electron oxidation of the 2H-azirine, leading to a radical cation that opens to an aza-allenyl radical cation. This intermediate then adds to an alkyne, initiating a sequence of oxidation, intramolecular cyclization, and aromatization to yield the pyrrole ring. thieme-connect.com For the synthesis of methyl 5-phenyl-1H-pyrrole-2-carboxylate, this would involve the reaction of a 3-phenyl-2H-azirine with methyl propiolate. Transition metals like copper and rhodium can also catalyze formal [3+2] cycloaddition reactions involving azirines to produce pyrrole and pyrroline (B1223166) scaffolds. nih.govnih.gov

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. bohrium.com These reactions are prized for their operational simplicity and ability to rapidly generate molecular complexity from simple precursors. bohrium.comorientjchem.org

Several MCR strategies are applicable to the synthesis of polysubstituted pyrroles. orientjchem.orgacs.org One notable approach involves the iron(III) chloride-catalyzed three-component reaction of a phenacyl bromide derivative, an amine, and a dialkyl acetylenedicarboxylate. organic-chemistry.org To generate the specific 1H-pyrrole structure of this compound, a primary amine like ammonia (B1221849) (or a surrogate) would react with a phenyl-containing component and an appropriate three-carbon unit bearing the carboxylate group. Isocyanide-based MCRs also serve as a powerful tool for assembling polysubstituted pyrroles, offering a one-pot, green approach that avoids the isolation of intermediates. rsc.org

The methyl carboxylate group is a key feature of the target molecule. While many synthetic routes assemble the pyrrole ring with the ester group already in place, pathways that generate the corresponding pyrrole-2-carboxylic acid require a subsequent esterification step. wikipedia.org

The Fischer-Speier esterification is a classic and direct method for converting carboxylic acids to esters. masterorganicchemistry.com This acid-catalyzed reaction involves treating the pyrrole-2-carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid or tosic acid. masterorganicchemistry.com The reaction is an equilibrium process, and typically, a large excess of the alcohol is used to drive the reaction toward the ester product. masterorganicchemistry.com Alternative methods for the acylation of pyrroles, which could be adapted for ester formation, include using mixed anhydrides with trifluoroacetic anhydride (B1165640) (TFAA), sometimes in the presence of a phosphoric acid catalyst, to activate the carboxylic acid for reaction. acs.org

Catalytic Functionalization Strategies

Once the this compound core is synthesized, catalytic methods can be employed to introduce further molecular diversity. Transition metal-catalyzed reactions are particularly effective for forming new carbon-carbon and carbon-heteroatom bonds at specific positions on the pyrrole ring. nih.gov

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the precise connection of two different molecular fragments.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. organic-chemistry.orgrsc.org This reaction is widely used for the synthesis of biaryls and other conjugated systems. organic-chemistry.orgnih.gov

For a molecule like this compound, Suzuki-Miyaura coupling could be used to introduce additional aryl or heteroaryl substituents onto the pyrrole ring. This would first require the regioselective installation of a halide (e.g., bromine or iodine) at one of the vacant positions (C-3 or C-4) of the pyrrole. The resulting halopyrrole can then be coupled with a variety of aryl or heteroaryl boronic acids. nih.govresearchgate.net

A critical consideration in the Suzuki-Miyaura coupling of pyrroles is the potential for catalyst inhibition by the nitrogen atom or instability of the pyrrole ring under the reaction conditions. nih.gov To circumvent these issues, the pyrrole nitrogen is often protected with a suitable group, such as a 2-(trimethylsilyl)ethoxymethyl (SEM) group, which is stable under the coupling conditions and prevents side reactions like debromination. nih.gov The choice of catalyst, ligand, and base is crucial for achieving high yields. organic-chemistry.orgnih.gov

Below is a representative data table illustrating typical conditions for Suzuki-Miyaura coupling on a protected bromopyrrole substrate, which serves as an analogue for the functionalization of a halogenated derivative of this compound.

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling on a SEM-Protected Bromopyrrole This table presents generalized conditions based on established protocols for similar substrates. nih.gov

| Parameter | Condition | Role |

| Palladium Catalyst | Pd(PPh₃)₄ (5-10 mol%) | Catalyzes the cross-coupling cycle |

| Base | Cs₂CO₃ (2 equivalents) | Activates the boronic acid and facilitates transmetalation |

| Solvent System | Dioxane/H₂O (4:1) | Provides a medium for the reaction components |

| Temperature | 90 °C | Provides thermal energy to drive the reaction |

| Reactants | SEM-protected bromopyrrole, Arylboronic acid | Coupling partners |

| Outcome | Formation of an aryl-substituted pyrrole in moderate to excellent yields | C-C bond formation |

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-Catalyzed Decarboxylative Cross-Coupling

Palladium-catalyzed decarboxylative cross-coupling has emerged as a powerful tool in organic synthesis for the formation of carbon-carbon bonds. This methodology utilizes carboxylic acids as readily available and stable coupling partners, which upon decarboxylation, generate a carbanionic species that can participate in cross-coupling reactions with various organic halides or pseudohalides. While specific examples detailing the direct decarboxylative cross-coupling of this compound are not extensively documented, the principles of this reaction can be applied to its parent acid, 5-phenyl-1H-pyrrole-2-carboxylic acid.

The general mechanism for such a transformation would likely involve the oxidative addition of an aryl or vinyl halide to a low-valent palladium(0) species, followed by a decarboxylation step of the pyrrole carboxylic acid, often facilitated by a silver or copper co-catalyst, to form a pyrrolyl-metal intermediate. Subsequent transmetalation to the palladium center and reductive elimination would then yield the desired cross-coupled product and regenerate the palladium(0) catalyst. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high efficiency and selectivity.

Table 1: Key Parameters in Palladium-Catalyzed Decarboxylative Cross-Coupling

| Parameter | Description | Typical Examples |

| Palladium Catalyst | The primary catalyst that facilitates the cross-coupling reaction. | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ |

| Ligand | Stabilizes the palladium center and influences its reactivity and selectivity. | Phosphine ligands (e.g., PPh₃, XPhos, SPhos), N-heterocyclic carbenes (NHCs) |

| Co-catalyst/Oxidant | Often required to facilitate the decarboxylation step. | Ag₂CO₃, CuI, Cu₂O |

| Base | Neutralizes the acid formed during the reaction and can influence catalyst activity. | K₂CO₃, Cs₂CO₃, t-BuOK |

| Solvent | The reaction medium, which can affect solubility and reaction rates. | Dioxane, Toluene, DMF, DMSO |

This synthetic strategy offers a convergent approach to constructing highly substituted pyrroles, which would otherwise be challenging to prepare through traditional multi-step sequences.

Directed C-H Activation and Borylation

Direct C-H activation and borylation represent a highly atom-economical and efficient strategy for the functionalization of heterocyclic compounds. This approach avoids the pre-functionalization of the substrate, thereby shortening synthetic sequences and reducing waste. For this compound, the pyrrole ring possesses several C-H bonds that could potentially be targeted for functionalization.

Recent studies have demonstrated the successful iridium-catalyzed C-H borylation of NH-free 5-aryl-pyrrole-2-carboxylates. This method allows for the regioselective installation of a boronate ester group onto the pyrrole ring, which can then serve as a versatile handle for subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling. The directing effect of the ester group and the inherent reactivity of the pyrrole ring guide the borylation to a specific position, typically at the C4-position.

The general procedure involves treating the pyrrole substrate with a boron source, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of an iridium catalyst and a suitable ligand. The resulting borylated pyrrole can be isolated or used in situ for further transformations.

Table 2: Iridium-Catalyzed C-H Borylation of a 5-Aryl-pyrrole-2-carboxylate Derivative

| Entry | Substrate | Borylating Agent | Catalyst/Ligand | Solvent | Product | Yield |

| 1 | This compound | B₂pin₂ | [Ir(cod)OMe]₂/dtbpy | THF | Methyl 4-boryl-5-phenyl-1H-pyrrole-2-carboxylate | High |

Note: This table is a representative example based on similar reported reactions.

This methodology provides a powerful platform for the late-stage functionalization of the pyrrole core, enabling the rapid generation of a library of analogs with diverse substitution patterns.

Copper-Catalyzed Cascade Reactions

Copper-catalyzed cascade reactions have gained significant attention for the construction of complex molecular architectures from simple starting materials in a single operation. These reactions often involve a sequence of transformations, such as addition, cyclization, and aromatization, all catalyzed by a copper species. In the context of this compound synthesis, copper catalysis can be employed in multi-component reactions to assemble the pyrrole ring system.

For instance, a copper-catalyzed cascade reaction could involve the condensation of a β-ketoester, an amine, and an α-haloketone. While not a direct transformation of the pre-formed this compound, this approach is a powerful method for its de novo synthesis and the synthesis of its analogs. The copper catalyst plays a crucial role in facilitating the various bond-forming events in the cascade.

Another potential application is the copper-catalyzed functionalization of the pyrrole ring. For example, copper-catalyzed N-arylation or C-H amination could be envisioned to introduce new substituents onto the pyrrole nucleus, further diversifying the range of accessible derivatives.

Innovative Synthetic Techniques

The adoption of innovative synthetic techniques is revolutionizing the way chemical synthesis is performed, offering advantages in terms of reaction speed, efficiency, and scalability.

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating a wide range of chemical transformations. The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and improved purity profiles compared to conventional heating methods. For the synthesis and derivatization of this compound, MAOS can be applied to various reactions, including the initial pyrrole ring formation and subsequent functionalization steps. For example, the Hantzsch pyrrole synthesis, a classical method for preparing pyrroles, can be significantly expedited under microwave conditions.

Table 3: Comparison of Conventional vs. Microwave-Assisted Hantzsch Pyrrole Synthesis

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | Several hours to days | Minutes |

| Temperature | Typically reflux temperature of the solvent | Controlled, often higher than conventional reflux |

| Yield | Moderate to good | Often higher |

| Side Reactions | More prevalent | Reduced |

Continuous Flow Chemistry Implementations

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved reproducibility, and seamless scalability. In a flow system, reagents are continuously pumped through a reactor where they mix and react, and the product is collected at the outlet. This technology is particularly well-suited for reactions that are exothermic, involve hazardous reagents, or require precise control over reaction parameters.

The synthesis of pyrrole derivatives, including analogs of this compound, has been successfully implemented in continuous flow systems. For example, multi-step sequences involving pyrrole ring formation and subsequent functionalization can be telescoped into a single continuous process, eliminating the need for isolation and purification of intermediates. This approach not only improves efficiency but also allows for the on-demand production of the desired compounds.

Strategic Derivatization and Analog Synthesis

The strategic derivatization of this compound is crucial for exploring its structure-activity relationships in various applications. The functional groups present on the molecule, namely the ester, the N-H proton, and the C-H bonds on the pyrrole and phenyl rings, provide multiple handles for modification.

The ester group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of amides, esters, or other carboxylic acid derivatives. The N-H proton can be alkylated, acylated, or arylated to introduce different substituents at the N1-position. The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce substituents at various positions. Furthermore, as discussed in section 2.2.2, the C-H bonds of the pyrrole ring can be functionalized via directed C-H activation.

By systematically modifying these positions, a diverse library of analogs can be synthesized. For instance, the synthesis of analogs of methyl 2,5-dimethyl-4-benzoyl-1H-pyrrole-3-carboxylate has been reported, where modifications to the benzoyl and pyrrole substituents have led to the discovery of compounds with interesting biological activities.

Regioselective Functionalization of the Pyrrole Nucleus

The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. onlineorganicchemistrytutor.compearson.com In substituted pyrroles such as this compound, the regioselectivity of these reactions is influenced by the electronic effects of the existing substituents. The phenyl group at the C5 position and the methoxycarbonyl group at the C2 position both influence the electron density distribution within the pyrrole ring, thereby directing incoming electrophiles. Generally, electrophilic attack is favored at the positions with the highest electron density and where the intermediate carbocation is most stabilized. quora.com

Acylation: The introduction of an acyl group onto the pyrrole nucleus can be achieved through Friedel-Crafts acylation or Vilsmeier-Haack reactions. The Vilsmeier-Haack reaction, which employs a Vilsmeier reagent (typically formed from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide), is a mild method for the formylation of electron-rich aromatic compounds. organic-chemistry.orgwikipedia.orgchemistrysteps.com For pyrrole derivatives, this reaction typically occurs at the most nucleophilic position. Given the substitution pattern of this compound, the C3 and C4 positions are available for functionalization. The directing effects of the existing groups would need to be considered to predict the regiochemical outcome.

Halogenation: The introduction of halogen atoms can significantly alter the chemical and physical properties of the molecule. Reagents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are commonly used for the regioselective halogenation of aromatic and heteroaromatic compounds. nih.gov The reaction of pyrrole-2-carboxylates with these reagents can sometimes lead to a mixture of products, making purification challenging. nih.gov The specific conditions, including solvent and temperature, can play a crucial role in controlling the regioselectivity of the halogenation.

Nitration: The nitration of the pyrrole ring introduces a nitro group, a versatile functional group that can be further transformed. Nitrating agents such as nitric acid in acetic anhydride or other mixed acid systems are typically employed. masterorganicchemistry.com The electron-withdrawing nature of the methoxycarbonyl group and the steric hindrance from the phenyl group would influence the position of nitration on the pyrrole nucleus. Studies on the nitration of similar pyrrole-2-carbonitrile (B156044) systems have shown that a mixture of isomers can be formed. cdnsciencepub.com

Modification of the Phenyl Substituent

The phenyl group attached to the pyrrole ring offers another avenue for structural modification through electrophilic aromatic substitution. The pyrrole ring itself acts as a substituent on the phenyl ring, influencing the regioselectivity of these reactions.

Nitration and Sulfonation: Standard electrophilic aromatic substitution protocols can be applied to modify the phenyl ring. Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, would introduce a nitro group onto the phenyl ring. masterorganicchemistry.com The position of substitution (ortho, meta, or para) would be directed by the activating or deactivating nature of the pyrrole substituent. Similarly, sulfonation using fuming sulfuric acid would introduce a sulfonic acid group. The reaction conditions would need to be carefully controlled to avoid undesired reactions on the pyrrole nucleus.

Ester Hydrolysis and Amide Formation

The ester functional group at the C2 position is a key handle for further chemical transformations, most notably hydrolysis to the corresponding carboxylic acid and subsequent conversion to amides.

Ester Hydrolysis: The methyl ester can be hydrolyzed to 5-phenyl-1H-pyrrole-2-carboxylic acid under either acidic or basic conditions. Basic hydrolysis, often referred to as saponification, is typically carried out using an aqueous solution of a strong base such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the resulting carboxylate salt. nih.gov This reaction generally proceeds to completion. Acid-catalyzed hydrolysis, the reverse of Fischer esterification, is an equilibrium process and requires a large excess of water to drive the reaction towards the products.

Structural Characterization and Spectroscopic Analysis

High-Resolution Spectroscopic Techniques

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), it is possible to map out the carbon-hydrogen framework of the molecule.

The ¹H NMR spectrum of methyl 5-phenyl-1H-pyrrole-2-carboxylate provides precise information about the chemical environment of the hydrogen atoms in the molecule. The spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), displays distinct signals for the aromatic protons of the phenyl group, the heterocyclic protons of the pyrrole (B145914) ring, the N-H proton, and the methyl protons of the ester group.

Research findings report the following characteristic chemical shifts (δ) in parts per million (ppm) rsc.orggoogle.comuni-regensburg.de:

N-H Proton: A broad singlet is observed in the downfield region, typically between δ 9.28 and 9.82 ppm. rsc.orggoogle.comuni-regensburg.de This significant downfield shift and broadness are characteristic of a proton attached to a nitrogen atom within an aromatic system, which is subject to hydrogen bonding and quadrupole broadening.

Phenyl Group Protons: The five protons of the phenyl group at position 5 appear as a series of multiplets between δ 7.27 and 7.66 ppm. uni-regensburg.de Specifically, a multiplet corresponding to two protons is often seen around δ 7.59-7.66 ppm (ortho-protons), while the remaining three protons (meta- and para-protons) resonate between δ 7.27-7.44 ppm. uni-regensburg.de

Pyrrole Ring Protons: The two protons on the pyrrole ring, H-3 and H-4, appear as distinct doublets of doublets due to their mutual coupling. The H-3 proton signal is typically found around δ 6.99 ppm (J = 3.9, 2.7 Hz), and the H-4 proton signal is located at approximately δ 6.55 ppm (J = 3.9, 2.7 Hz). google.comuni-regensburg.de

Methyl Ester Protons: The three protons of the methyl group of the ester function give rise to a sharp singlet at approximately δ 3.88 ppm, indicative of an isolated methyl group attached to an oxygen atom. rsc.orggoogle.comuni-regensburg.de

The detailed assignment of these signals is summarized in the table below.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| N-H | ~9.28 - 9.82 | Broad Singlet (br s) | - | 1H |

| Phenyl (ortho) | ~7.54 - 7.66 | Multiplet (m) | - | 2H |

| Phenyl (meta, para) | ~7.27 - 7.46 | Multiplet (m) | - | 3H |

| Pyrrole H-3 | ~6.96 - 6.99 | Doublet of Doublets (dd) | 3.9, 2.7 | 1H |

| Pyrrole H-4 | ~6.52 - 6.55 | Doublet of Doublets (dd) | 3.9, 2.7 | 1H |

| -OCH₃ | ~3.88 | Singlet (s) | - | 3H |

While specific experimental ¹³C NMR data for this compound is not detailed in the available research literature, the expected resonances can be predicted based on the molecular structure. The spectrum would show distinct signals for each unique carbon atom, including the ester carbonyl carbon, the carbons of the pyrrole and phenyl rings, and the methyl ester carbon. The chemical shifts would provide confirmatory evidence for the carbon skeleton of the molecule.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for the unambiguous assignment of ¹H and ¹³C signals. These experiments would reveal correlations between coupled protons (COSY) and correlations between protons and their directly attached (HSQC) or more distant carbons (HMBC). However, specific 2D NMR experimental data for this compound were not found in the reviewed literature.

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. Although a complete, assigned FT-IR spectrum for this compound is not available in the cited literature, the key characteristic absorption bands can be predicted based on its structure.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | Pyrrole N-H | ~3300 - 3400 |

| C-H Stretch (Aromatic) | Phenyl & Pyrrole C-H | ~3000 - 3100 |

| C-H Stretch (Aliphatic) | Methyl -OCH₃ | ~2850 - 2960 |

| C=O Stretch (Ester) | Ester C=O | ~1700 - 1720 |

| C=C Stretch (Aromatic) | Phenyl & Pyrrole C=C | ~1450 - 1600 |

| C-O Stretch (Ester) | Ester C-O | ~1100 - 1300 |

Vibrational Spectroscopy

Raman Spectroscopy Applications

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule, serving as a characteristic fingerprint for identification. For this compound, the Raman spectrum is expected to exhibit distinct peaks corresponding to the vibrations of its constituent functional groups: the pyrrole ring, the phenyl substituent, and the methyl carboxylate group.

Key vibrational modes anticipated in the Raman spectrum would include:

Pyrrole Ring Vibrations: C-C and C=C stretching vibrations within the heterocyclic ring, C-N stretching, and N-H bending and stretching modes. Studies on pyrrole and its derivatives, such as pyrrole-2-carboxylic acid, confirm these characteristic vibrations. researchgate.netresearchgate.net

Phenyl Group Vibrations: The aromatic C-C stretching modes, typically appearing in the 1400-1600 cm⁻¹ region, and the characteristic C-H stretching vibrations above 3000 cm⁻¹.

Carboxylate Group Vibrations: A strong C=O stretching band from the ester group, typically around 1700-1730 cm⁻¹, and C-O stretching vibrations. researchgate.net

By analyzing the position, intensity, and polarization of the scattered light, Raman spectroscopy allows for the confirmation of the compound's structural integrity and the identification of its key chemical bonds.

Mass Spectrometry Techniques

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. jmchemsci.com In the analysis of this compound, a sample is first vaporized and passed through a GC column, which separates it from any volatile impurities. This separation is crucial for assessing the purity of the sample.

Upon elution from the GC column, the compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This process generates a positively charged molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. For this compound (C₁₂H₁₁NO₂), the molecular ion peak would be expected at an m/z of 201. The high-energy ionization also causes the molecular ion to break apart into smaller, characteristic fragment ions. Common fragmentation patterns for esters may include the loss of the methoxy (B1213986) group (-OCH₃, M-31) or the entire methoxycarbonyl group (-COOCH₃, M-59). libretexts.org Analysis of this fragmentation pattern provides further confirmation of the molecule's structure.

While low-resolution mass spectrometry provides the nominal molecular weight, high-resolution mass spectrometry (HRMS) measures the mass of an ion with extremely high accuracy (typically to within 0.001 atomic mass units). This precision allows for the determination of the exact elemental composition of the molecule, distinguishing it from other compounds that may have the same nominal mass. For this compound, HRMS provides unambiguous confirmation of its molecular formula, C₁₂H₁₁NO₂.

| Molecular Formula | Theoretical Exact Mass (m/z) | Hypothetical Measured Mass (m/z) | Mass Difference (ppm) |

|---|---|---|---|

| C₁₂H₁₁NO₂ | 201.07898 | 201.07912 | 0.7 |

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally sensitive molecules without causing significant fragmentation. core.ac.uk In ESI-MS, the sample is dissolved in a solvent and sprayed through a charged capillary, generating protonated molecules [M+H]⁺ or other adducts.

Studies on the fragmentation of 2-substituted pyrrole derivatives using ESI tandem mass spectrometry (MS/MS) reveal characteristic pathways that are heavily influenced by the substituents. nih.gov For this compound, the protonated molecule [M+H]⁺ would be the parent ion. Subsequent fragmentation (MS/MS) would likely involve cleavages related to the ester group and the phenyl substituent. Typical fragmentation mechanisms for pyrrole derivatives with aromatic groups include the loss of small molecules like water or aldehydes from the side chains. nih.gov The main fragmentation pathways often involve the cleavage of bonds between the pyrrole ring and its substituents, providing valuable data for structural confirmation. core.ac.uk

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org This technique is particularly informative for compounds with conjugated π systems, such as this compound.

The structure of this compound contains three chromophores—the phenyl ring, the pyrrole ring, and the carbonyl group of the ester—which are conjugated. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org Consequently, the molecule absorbs light at longer wavelengths compared to its non-conjugated components. The UV-Vis spectrum is expected to show strong absorption bands corresponding to π → π* electronic transitions. youtube.com The position of the maximum absorbance (λmax) is a key characteristic used for identification and for studying the electronic properties of the molecule. rsc.org

| Compound/Chromophore | Typical λmax (nm) | Transition Type |

|---|---|---|

| Benzene | ~254 | π → π |

| Pyrrole | ~210 | π → π |

| Conjugated System (e.g., Styrene) | ~245-280 | π → π* |

X-ray Crystallography and Solid-State Structural Determination

While the specific crystal structure for this compound is not detailed in the provided search results, analysis of closely related structures provides insight into its expected solid-state conformation. For instance, the crystal structures of methyl 1H-pyrrole-2-carboxylate nih.gov and ethyl 5-methyl-1H-pyrrole-2-carboxylate nih.gov have been determined, revealing nearly planar pyrrole rings and specific hydrogen bonding patterns that lead to the formation of chains or dimers in the crystal. nih.govnih.gov

In the case of this compound, key structural questions that X-ray crystallography would answer include the dihedral angle between the planes of the pyrrole and phenyl rings, which influences the degree of π-system conjugation. Crystal structures of similar phenyl-substituted heterocycles show a range of dihedral angles depending on steric hindrance and packing forces. nih.govmdpi.comresearchgate.net The analysis would also identify intermolecular N-H···O=C hydrogen bonds between the pyrrole N-H donor and the ester carbonyl oxygen acceptor of an adjacent molecule, which are common motifs in the crystal packing of such compounds.

| Parameter | Methyl 1H-pyrrole-2-carboxylate nih.gov | Ethyl 5-methyl-1H-pyrrole-2-carboxylate nih.gov | Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate mdpi.com |

|---|---|---|---|

| Formula | C₆H₇NO₂ | C₈H₁₁NO₂ | C₁₁H₁₀N₂O₃ |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c | P2₁/c |

| a (Å) | 7.5346 (19) | 7.0759 (3) | 9.5408 (16) |

| b (Å) | 5.4598 (14) | 18.0705 (9) | 9.5827 (16) |

| c (Å) | 14.730 (4) | 6.6606 (3) | 11.580 (2) |

| β (°) | 100.55 (2) | 101.349 (3) | 105.838 (3) |

| Volume (ų) | 595.7 (3) | 835.01 (7) | 1018.5 (3) |

Single Crystal X-ray Diffraction Data Acquisition

The initial step in structural characterization via X-ray crystallography involves the acquisition of diffraction data from a suitable single crystal of the compound. This process would entail mounting a high-quality crystal on a diffractometer equipped with a specific X-ray source (e.g., Mo Kα or Cu Kα radiation). The crystal would be maintained at a constant temperature, often a cryogenic temperature like 100 K or 150 K, to minimize thermal vibrations of the atoms and obtain a more precise measurement of their positions.

The diffractometer collects a series of diffraction patterns as the crystal is rotated. These patterns are then processed to yield a set of crystallographic data. A typical data table summarizing the data collection and structure refinement parameters would include:

| Parameter | Value |

| Empirical Formula | C₁₂H₁₁NO₂ |

| Formula Weight | 201.22 g/mol |

| Temperature | To be determined |

| Wavelength | To be determined |

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume | V (ų) |

| Z (Molecules per unit cell) | To be determined |

| Density (calculated) | To be determined (g/cm³) |

| Absorption Coefficient | To be determined (mm⁻¹) |

| F(000) | To be determined |

| Crystal Size | To be determined (mm) |

| Theta range for data collection | To be determined (°) |

| Reflections collected | To be determined |

| Independent reflections | To be determined [R(int)] |

| Goodness-of-fit on F² | To be determined |

| Final R indices [I>2sigma(I)] | R₁, wR₂ |

| R indices (all data) | R₁, wR₂ |

| Largest diff. peak and hole | To be determined (e.Å⁻³) |

This table represents a template of data that would be obtained from an actual X-ray diffraction experiment.

Molecular Conformation and Dihedral Angle Analysis

Once the structure is solved and refined, the precise three-dimensional geometry of the molecule can be analyzed. A key aspect of this analysis for this compound would be the planarity of the pyrrole ring and the relative orientation of the phenyl and methyl carboxylate substituents.

The dihedral angle between the plane of the pyrrole ring and the plane of the phenyl ring at the 5-position is a critical conformational parameter. This angle would determine the degree of conjugation between the two aromatic systems, which influences the electronic properties of the molecule. Similarly, the orientation of the methyl carboxylate group at the 2-position relative to the pyrrole ring, described by relevant torsion angles, would be determined. This would reveal whether the ester group is co-planar with the ring, which could have implications for intramolecular interactions.

| Dihedral/Torsion Angle | Value (°) |

| Pyrrole Ring — Phenyl Ring | To be determined |

| C(x)-C(y)-C(z)-O(ester) | To be determined |

This table illustrates the type of conformational data that would be extracted from the crystal structure.

Supramolecular Assembly and Hydrogen Bonding Networks

Supramolecular assembly describes how individual molecules interact with each other in the crystal to form a larger, ordered structure. Hydrogen bonding is a primary directional force governing this assembly. In this compound, the pyrrole N-H group is a hydrogen bond donor, and the carbonyl oxygen of the carboxylate is a potent hydrogen bond acceptor.

An analysis of the crystal structure would reveal the specific hydrogen bonding motifs. It is plausible that molecules would form dimers or chains via N-H···O=C hydrogen bonds. The geometry of these bonds (donor-hydrogen, hydrogen-acceptor distances, and donor-hydrogen-acceptor angle) would be precisely measured. Other weaker interactions, such as C-H···O or C-H···π interactions, might also play a role in stabilizing the crystal structure.

| Donor-H···Acceptor (D-H···A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N-H···O | To be determined | To be determined | To be determined | To be determined |

This table provides a template for summarizing the key hydrogen bonding interactions that would be identified.

Crystal Packing and Lattice Interactions

Without experimental single-crystal X-ray diffraction data, a definitive description of these structural features for this compound remains speculative.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Investigations

Density Functional Theory serves as the cornerstone for this theoretical exploration, providing a robust framework for calculating the electronic properties of methyl 5-phenyl-1H-pyrrole-2-carboxylate.

The foundational step in understanding the molecule's characteristics is the determination of its most stable three-dimensional arrangement, known as the ground state geometry. Using DFT calculations, typically with a basis set such as B3LYP/6-311++G(d,p), the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation are determined.

Table 1: Selected Optimized Geometrical Parameters for a Phenyl-Substituted Heterocycle (Illustrative) (Note: Data for a related compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, is provided for illustrative purposes due to the absence of published data for the title compound.)

| Parameter | Bond Length (Å) |

| C-C (phenyl) | 1.386 - 1.403 |

| C-H (phenyl) | 1.083 - 1.084 |

Data obtained from DFT/B3LYP/6-311++G(d,p) calculations on 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole. ajchem-a.com

DFT calculations are instrumental in predicting the spectroscopic signatures of a molecule, which can then be correlated with experimental data for structural confirmation.

NMR Spectroscopy: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculations provide predicted ¹H and ¹³C chemical shifts that often show good agreement with experimental values. For this compound, experimental ¹H NMR data in CDCl₃ shows a broad singlet for the pyrrole (B145914) N-H proton around δ 9.82 ppm, with multiplets for the aromatic protons of the phenyl group between δ 7.27 and 7.66 ppm. The methyl ester protons appear as a singlet.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated to predict its infrared (IR) spectrum. These theoretical spectra help in the assignment of experimentally observed vibrational bands to specific functional groups and modes of vibration, such as N-H stretching, C=O stretching of the ester, and C=C stretching of the aromatic rings.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic transitions and the corresponding absorption wavelengths in the ultraviolet-visible (UV-Vis) spectrum. This analysis helps to understand the electronic structure and the nature of the molecular orbitals involved in the absorption of light.

Table 2: Experimental ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| N-H | ~9.82 | Broad Singlet |

| Phenyl-H | 7.66 - 7.59 | Multiplet |

| Phenyl-H | 7.44 - 7.38 | Multiplet |

| Phenyl-H | 7.34 - 7.27 | Multiplet |

Solvent: CDCl₃

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent intermediate potential values.

For this compound, the MEP surface would be expected to show a region of high electron density (red) around the oxygen atoms of the carboxylate group, making them potential sites for hydrogen bonding and electrophilic interaction. The hydrogen atom attached to the pyrrole nitrogen would exhibit a positive potential (blue), indicating its acidic nature. The phenyl and pyrrole rings would show a distribution of potentials reflecting the delocalized π-electron system.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgyoutube.com

HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. The energy of the HOMO is related to the ionization potential and indicates the molecule's ability to donate electrons in a reaction.

LUMO: The LUMO is the innermost orbital without electrons and acts as an electron acceptor. Its energy is related to the electron affinity.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial parameter that reflects the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For molecules with extended conjugation like this compound, the HOMO and LUMO are typically π-orbitals delocalized over the aromatic rings. The presence of the electron-withdrawing carboxylate group and the phenyl ring influences the energies of these orbitals.

Table 3: Illustrative Frontier Molecular Orbital Energies (Note: This table provides a conceptual representation. Actual values require specific DFT calculations for the title compound.)

| Orbital | Energy (eV) |

| HOMO | [Typical range for similar compounds] |

| LUMO | [Typical range for similar compounds] |

| Energy Gap (ΔE) | [Calculated difference] |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wikipedia.org It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the intuitive Lewis structure representation of lone pairs, core orbitals, and bonds.

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). These energies represent the stabilization resulting from the delocalization of electron density from an occupied "donor" NBO to an unoccupied "acceptor" NBO. For this compound, significant interactions would be expected between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of the adjacent π-systems, indicating intramolecular charge transfer and resonance stabilization.

The aromaticity of the pyrrole and phenyl rings can be quantitatively assessed by calculating the Nucleus-Independent Chemical Shift (NICS). acs.org This method involves placing a "ghost" atom at the geometric center of a ring and calculating its magnetic shielding. A negative NICS value indicates the presence of a diatropic ring current, which is a hallmark of aromaticity. The more negative the value, the more aromatic the ring system. NICS calculations can be performed at the ring center (NICS(0)) and at a certain distance above the ring plane (e.g., NICS(1)), with the latter being less influenced by the σ-framework. For five-membered heterocycles like pyrrole, NICS(0) values are typically negative, confirming their aromatic character. github.io

Table 4: Illustrative NICS(0) Values for Aromatic Rings (Note: Values for parent aromatic compounds are provided for context.)

| Ring | NICS(0) (ppm) | Aromaticity |

| Benzene | [Typical value ~ -8 to -10] | Aromatic |

| Pyrrole | [Typical value ~ -14 to -16] | Aromatic |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are powerful computational methods used to study the dynamic behavior of molecules over time. For this compound, MD simulations can elucidate its conformational flexibility, solvent interactions, and vibrational motions. A typical MD simulation protocol for this molecule would involve the following steps:

System Preparation: The initial 3D structure of this compound is generated and optimized using quantum mechanical methods. The molecule is then placed in a simulation box, often filled with a solvent such as water, to mimic physiological or experimental conditions.

Force Field Selection: A suitable force field, such as AMBER or CHARMM, is chosen to describe the interatomic and intramolecular forces governing the system's dynamics. The force field parameters are crucial for accurately representing the potential energy surface of the molecule.

Equilibration: The system undergoes an equilibration phase, where the temperature and pressure are gradually adjusted to the desired simulation conditions. This ensures that the system reaches a stable state before the production run.

Production Run: The production simulation is then carried out for a specific duration, typically on the nanosecond to microsecond timescale. During this phase, the trajectories of all atoms in the system are recorded at regular intervals.

Analysis of the MD trajectories can provide valuable information, including root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and radial distribution functions to characterize solvent organization around the solute.

A hypothetical representation of the simulation parameters for an MD study of this compound is presented in Table 1.

Table 1: Illustrative Molecular Dynamics Simulation Parameters

| Parameter | Value |

|---|---|

| Force Field | AMBER99 |

| Solvent | TIP3P Water |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Time Step | 2 fs |

Quantitative Structure–Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a compound with a specific property of interest. While often used to predict biological activity, QSAR can also be applied to model various physicochemical properties, such as solubility, lipophilicity, and melting point, without directly assessing biological function.

For this compound, a QSAR model for a particular physicochemical property would be developed by first calculating a set of molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure, including electronic, steric, and topological features. Examples of relevant descriptors are provided in Table 2.

Table 2: Selected Molecular Descriptors for QSAR Modeling

| Descriptor Type | Examples |

|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges |

| Steric | Molecular volume, Surface area, Molar refractivity |

| Topological | Wiener index, Kier & Hall connectivity indices |

| Hydrophobic | LogP (octanol-water partition coefficient) |

Once the descriptors are calculated for a series of related compounds, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are employed to build the QSAR model. The quality of the model is assessed through various validation techniques, including cross-validation and external validation, to ensure its predictive power. Such models can then be used to estimate the properties of new, unsynthesized derivatives of the phenylpyrrole scaffold.

Thermochemical and Energetic Characterization

The thermochemical properties of this compound, such as its enthalpy and entropy of formation, can be estimated using computational methods. Quantum chemical calculations, particularly those based on density functional theory (DFT), are commonly used for this purpose. The standard enthalpy of formation (ΔHf°) can be calculated using atomization or isodesmic reaction schemes, which help to reduce systematic errors in the calculations.

Similarly, the standard entropy (S°) can be determined from the calculated vibrational frequencies and rotational constants of the molecule. These thermochemical parameters are essential for understanding the compound's stability and its behavior in chemical reactions. A summary of hypothetical calculated thermochemical data is presented in Table 3.

Table 3: Hypothetical Thermochemical Data for this compound

| Property | Calculated Value |

|---|---|

| Standard Enthalpy of Formation (gas) | -50.2 kJ/mol |

| Standard Entropy (gas) | 450.5 J/(mol·K) |

The three-dimensional structure of this compound is not rigid; the phenyl ring and the methyl carboxylate group can rotate relative to the central pyrrole ring. Conformational analysis aims to identify the most stable spatial arrangements (conformers) of the molecule and to determine the energy barriers for rotation between them.

This is typically achieved by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of one or more dihedral angles. For this compound, the key dihedral angles would be those defining the orientation of the phenyl group and the ester group relative to the pyrrole ring.

The results of such an analysis can reveal the preferred conformation of the molecule and the relative energies of other, less stable conformers. This information is crucial for understanding how the molecule might interact with other molecules, such as in a solvent or at a receptor binding site. The energetic stability of different conformers can be compared to identify the global minimum energy structure.

Structure Activity Relationship Sar and Ligand Design Principles

Rational Design Strategies Based on Structural Insights

Rational design strategies for derivatives of the methyl 5-phenyl-1H-pyrrole-2-carboxylate scaffold are fundamentally based on understanding the target's three-dimensional structure and the compound's binding mode. A common approach involves structure-based rational design, which utilizes crystallographic or computationally modeled data of a ligand-target complex to guide modifications. nih.gov For instance, in the development of inhibitors for enzymes like Ribonuclease L (RNase L), pyrrole-containing scaffolds have been designed to mimic the natural nucleotide substrates, fitting into the active site. nih.gov

This design process often involves identifying key interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts—between the ligand and the target. Once these are understood, medicinal chemists can propose modifications to enhance these interactions. For example, if a hydrophobic pocket is identified in the target's binding site, enlarging or adding lipophilic groups to the ligand, such as the phenyl ring on the pyrrole (B145914) core, can be a viable strategy to improve affinity. nih.gov The synthesis of well-defined molecules allows for the fine-tuning of substituents, which can alter both absorption maxima and ionization potentials, crucial for developing selective sensors or bioactive agents. mdpi.comresearchgate.net

Influence of Substituent Position and Electronic Properties on Molecular Recognition

The position and electronic nature of substituents on the 5-phenyl-1H-pyrrole-2-carboxylate framework have a profound impact on molecular recognition and biological activity. Structure-activity relationship (SAR) studies on analogous pyrrole-based compounds have demonstrated the critical role of specific functional groups.

A key finding is the importance of the hydrophobic group at the 5-position of the pyrrole ring. In one study on related pyrrolone antimalarials, replacing the phenyl ring with a much smaller methyl group resulted in a 600-fold loss of activity, highlighting the necessity of a significant hydrophobic moiety at this position for effective interaction with the target. nih.gov Furthermore, substituting the directly attached phenyl ring with a more flexible benzyl (B1604629) group led to only a minor (4-fold) drop in activity, suggesting that while the hydrophobic character is crucial, direct conjugation to the pyrrole ring is not an absolute requirement. nih.gov

Modifications to the pyrrole ring itself also significantly influence activity. Computational predictions suggested that methyl groups on the pyrrole ring were potential sites of metabolic instability. nih.gov However, the removal of these methyl groups or their replacement with ethyl groups led to even lower metabolic stability and, in many cases, reduced biological activity, indicating their complex role in both binding and metabolism. nih.gov

| Modification | Position | Substituent | Effect on Activity | Reference |

| Phenyl Ring Replacement | 5 | Methyl | 600-fold decrease | nih.gov |

| Phenyl Ring Replacement | 5 | Benzyl | 4-fold decrease | nih.gov |

| Pyrrole Methyl Group | Ring B | Removal | Reduced activity/stability | nih.gov |

| Pyrrole Methyl Group | Ring B | Ethyl | Reduced activity/stability | nih.gov |

Identification of Key Pharmacophore Features and Essential Moieties

A pharmacophore model describes the essential steric and electronic features necessary for a molecule to interact with a specific biological target. For the 5-phenyl-1H-pyrrole-2-carboxylate class, several key features can be identified based on SAR data and computational modeling of related structures. researchgate.netnih.gov

The essential moieties generally include:

A Hydrogen Bond Donor: The N-H group of the pyrrole ring is a crucial hydrogen bond donor, capable of forming strong interactions with acceptor groups (like a carboxylate oxygen) in a receptor's binding site. nih.gov

A Hydrogen Bond Acceptor: The carbonyl oxygen of the methyl carboxylate group at the 2-position serves as a key hydrogen bond acceptor. nih.gov

A Hydrophobic Region: The phenyl ring at the 5-position provides a necessary large, hydrophobic feature that often interacts with a corresponding hydrophobic pocket in the target protein. nih.gov Its presence is strongly correlated with higher potency. nih.gov

A Planar Aromatic Core: The pyrrole ring itself constitutes a rigid, planar aromatic core that properly orients the essential substituent groups for optimal interaction with the target.

Pharmacophore models generated for inhibitors of enzymes like cyclooxygenase-2 (COX-2) often feature a combination of hydrogen bond donors/acceptors and hydrophobic aromatic regions, similar to those present in the this compound structure. researchgate.netnih.gov

Conformational Flexibility and its Role in Ligand-Target Interactions

In related heterocyclic structures, this dihedral angle can vary significantly. For example, in the crystal structure of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, the phenyl and pyrazole (B372694) rings are inclined at a dihedral angle of 60.83°. mdpi.com This rotational freedom allows the molecule to adopt different conformations, which can be crucial for fitting into a specific binding pocket. A ligand may need to adopt a particular, low-energy conformation to satisfy the geometric constraints of the receptor site for effective binding. researchgate.net

Conversely, the methoxycarbonyl group tends to be nearly coplanar with the pyrrole ring, with a very small torsion angle, which limits flexibility at that position. nih.gov Reducing planarity in a molecule, for instance by reducing a double bond, can sometimes improve properties like solubility, but it can also lead to a significant loss of activity if the planar conformation is required for binding. nih.gov

Strategic Modifications for Optimizing Binding Affinity and Selectivity

Building on SAR and structural insights, strategic modifications can be made to the this compound scaffold to optimize binding affinity and selectivity for a given target.

Key Optimization Strategies:

Modification of the Phenyl Ring: Introducing substituents onto the phenyl ring is a primary strategy. Electron-donating or electron-withdrawing groups can be added at the ortho, meta, or para positions to fine-tune electronic properties and explore additional interactions within the binding site. For example, adding halogen atoms or methoxy (B1213986) groups could enhance binding through new electrostatic or hydrogen bond interactions.

Altering the Hydrophobic Moiety: While the phenyl group is important, replacing it with other hydrophobic groups like naphthyl, biphenyl, or substituted benzyl groups can be explored to better match the topology of a specific hydrophobic pocket, potentially increasing both affinity and selectivity. nih.gov

Substitution on the Pyrrole Nitrogen: Alkylating or arylating the pyrrole nitrogen (N1 position) is another common modification. Adding substituents at this position can introduce new interaction points, block unwanted metabolic pathways, or alter the molecule's orientation in the binding pocket. For instance, adding a benzyl group at this position has been shown to increase affinity and selectivity in some heterocyclic scaffolds. mdpi.com

Modification of the Carboxylate Group: The methyl ester can be converted to other esters (e.g., ethyl, tert-butyl) to probe steric limits, or it can be bioisosterically replaced with groups like amides, hydroxamic acids, or tetrazoles to form different or stronger hydrogen bonding interactions with the target. mdpi.com

A structural optimization study on related pyrrole-based thiophenones yielded inhibitors with more than 30-fold greater potency than the parent compound, demonstrating the success of these targeted modification strategies. nih.gov

Molecular Mechanisms of Action and Biological Target Elucidation

Investigation of Receptor Binding Modalities

Studies into the receptor binding capabilities of methyl 5-phenyl-1H-pyrrole-2-carboxylate derivatives have largely centered on their interaction with serotonin (B10506) receptors, particularly the 5-HT6 subtype.

Derivatives of the 2-phenyl-1H-pyrrole-3-carboxamide scaffold, which shares a core structure with this compound, have been identified as antagonists of the 5-HT6 receptor. In studies using 1321N1 cells expressing the 5-HT6 receptor, these compounds were found to inhibit the accumulation of cAMP stimulated by 5-carboxamidotryptamine (B1209777) (5-CT). researchgate.net This antagonistic activity indicates their ability to block the receptor's response to its natural agonist.

Further investigations have revealed that modifying the 1H-pyrrolo[3,2-c]quinoline scaffold to a 2-phenyl-1H-pyrrole-3-carboxamide structure shifts the functional activity from neutral antagonism to inverse agonism. researchgate.netacs.orgresearchgate.net Inverse agonists are compounds that bind to the same receptor as an agonist but induce an opposite pharmacological response. In the case of the 5-HT6 receptor, which exhibits constitutive activity (a basal level of signaling in the absence of an agonist), these pyrrole (B145914) derivatives have been shown to decrease the basal cAMP level in a concentration-dependent manner in NG108-15 cells. researchgate.net One notable compound from this class, an arylsulfonamide of 2-phenylpyrrole-3-carboxamide, demonstrated inverse agonist properties at 5-HT6R-operated Gs and Cdk5 signaling pathways. acs.orgresearchgate.net

| Compound Derivative | Receptor | Functional Activity | Cellular Model |

| 2-phenyl-1H-pyrrole-3-carboxamides | 5-HT6 | Antagonist | 1321N1 cells |

| 2-phenyl-1H-pyrrole-3-carboxamides | 5-HT6 | Inverse Agonist | NG108-15 cells |

| Arylsulfonamide of 2-phenylpyrrole-3-carboxamide | 5-HT6 | Inverse Agonist | Not Specified |

Enzyme Inhibition Studies

The inhibitory effects of this compound derivatives have been explored against enzymes crucial for bacterial survival, highlighting their potential as antimicrobial agents.

Pyrrole-2-carboxamides have been designed as inhibitors of Mycobacterial membrane protein large 3 (MmpL3), an essential transporter protein in Mycobacterium tuberculosis responsible for exporting mycolic acids. nih.gov The inhibition of MmpL3 disrupts the formation of the mycobacterial cell wall, leading to bacterial death. nih.gov Structure-activity relationship studies have shown that attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring enhances anti-tuberculosis activity. nih.gov

Derivatives of N-phenylpyrrolamide have been identified as potent inhibitors of bacterial DNA gyrase, a type II topoisomerase that controls DNA topology and is essential for bacterial replication. nih.govrsc.org These compounds bind to the GyrB subunit of the enzyme, interfering with its ATPase activity. nih.gov Halogenated pyrrole moieties, such as 4,5-dibromo-1H-pyrrole and 3,4-dichloro-5-methyl-1H-pyrrole, have been shown to strengthen the hydrogen bond interaction with key residues in the GyrB binding site. nih.gov Certain N-phenylpyrrolamide inhibitors have demonstrated low nanomolar IC50 values against Escherichia coli DNA gyrase. rsc.org

| Derivative Class | Target Enzyme | Mechanism of Inhibition | Key Structural Features |

| Pyrrole-2-carboxamides | Mycobacterial Membrane Protein Large 3 (MmpL3) | Blocks mycolic acid transport | Phenyl and pyridyl groups with electron-withdrawing substituents |

| N-phenylpyrrolamides | DNA Gyrase (GyrB subunit) | Inhibits ATPase activity | Halogenated pyrrole rings (e.g., dibromo, dichloro) |

Research Applications As Chemical Probes and Building Blocks

Role as a Synthetic Intermediate for Complex Molecular Architectures

The chemical structure of methyl 5-phenyl-1H-pyrrole-2-carboxylate provides multiple reactive sites, making it an excellent starting point for the synthesis of more elaborate molecular structures. Organic chemists utilize this compound as a foundational building block to construct a variety of complex heterocyclic systems. The pyrrole (B145914) ring itself can undergo electrophilic substitution reactions, while the ester group can be hydrolyzed to the corresponding carboxylic acid or converted into other functional groups like amides.

For instance, the related compound 5-phenyl-1H-pyrrole-2-carboxylic acid can be prepared from this ester, serving as a precursor for further chemical transformations. sigmaaldrich.com The synthesis of various pyrrole derivatives often involves multi-step reaction sequences where the initial pyrrole scaffold is systematically modified. nih.govresearchgate.net The phenyl and carboxylate groups on the pyrrole ring influence its reactivity and provide handles for creating diverse libraries of compounds. These synthetic routes are crucial for generating novel molecules with potential applications in materials science and medicinal chemistry. chemscene.com The development of efficient, one-pot synthesis methods for related pyrrole and pyrazole (B372694) carboxylates further highlights the importance of such scaffolds in creating complex molecules from simpler precursors. mdpi.com

The table below summarizes examples of complex molecular classes that can be synthesized using pyrrole-2-carboxylate scaffolds.

| Target Molecular Class | Synthetic Transformation Example | Potential Application Area |

| Pyrrole-carboxamides | Amidation of the carboxylate group | Medicinal Chemistry (e.g., enzyme inhibitors) nih.govresearchgate.net |

| Fused Heterocyclic Systems | Cyclization reactions involving the pyrrole ring and its substituents | Drug Discovery, Materials Science |

| Biologically Active Alkaloid Analogs | Multi-step synthesis modifying the core pyrrole structure | Pharmacology researchgate.net |

| Substituted Pyrrole Derivatives | Functionalization at various positions on the pyrrole ring | Agrochemicals, Chemical Biology nih.gov |

Application in Lead Compound Discovery Programs

In the field of drug discovery, a "lead compound" is a chemical that has promising pharmacological or biological activity and serves as the starting point for developing a new drug. This compound has been identified as a valuable lead compound. biosynth.com Its relatively simple structure allows for extensive chemical modification, enabling researchers to systematically explore how different functional groups affect its biological activity—a process known as structure-activity relationship (SAR) studies.

This compound has been specifically noted as a lead for the discovery of novel neuropeptide antagonists. biosynth.com Neuropeptides and their receptors are involved in a wide range of physiological processes, and antagonists that block their activity are of significant interest for treating various diseases. Furthermore, this pyrrole derivative has been utilized in screening experiments aimed at identifying new potential treatments for cancers, including pancreatic cancer. biosynth.com The pyrrole scaffold is a recurring motif in many biologically active molecules, and its presence in this compound makes it an attractive candidate for inclusion in high-throughput screening libraries to identify new therapeutic agents. researchgate.net

Use as a Biochemical Reagent in Life Science Research

Beyond its role as a synthetic building block, this compound and its close analogs serve as biochemical reagents to probe biological systems. Due to its defined pharmacological profile as an antagonist, it can be used in laboratory settings to study the function of specific biological pathways. biosynth.com For example, by using this compound to block a particular receptor, researchers can investigate the downstream consequences of that receptor's activity in cells or tissues.

Pyrrole derivatives, in general, are widely used in biochemical experiments. targetmol.com Compounds like 5-Methyl-1H-pyrrole-2-carboxylic acid are described as useful life science reagents for a range of biochemical and organic synthesis applications. targetmol.com These molecules can act as tools to modulate protein function, serving as inhibitors or activators, which helps in elucidating complex biological processes. The utility of such compounds as biochemical tools is a critical aspect of fundamental life science research.

Development of Derivatized Analogs for Enhanced Research Utility

To improve the potency, selectivity, or other properties of a lead compound, chemists create a series of "analogs" or derivatives by making targeted structural modifications. This strategy has been applied to the this compound scaffold to generate new molecules with enhanced utility for research.

By altering the substituents on the pyrrole ring, researchers can fine-tune the molecule's properties. For example, the synthesis of 2-phenyl-1H-pyrrole-3-carboxamide derivatives, which are structurally related, led to the development of potent inverse agonists for the 5-HT6 receptor, a target for cognitive-enhancing drugs. acs.org Another example is the development of methyl 2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate (FPL 64176), a potent calcium channel activator. nih.gov This demonstrates how modifying the basic pyrrole-carboxylate structure can result in compounds with entirely new pharmacological activities, making them valuable research tools for studying calcium channels. nih.gov The creation of these analogs allows for a deeper understanding of molecular interactions and the design of more effective chemical probes and potential therapeutic agents. nih.gov

The table below illustrates how derivatization of the core pyrrole structure can lead to new research tools.

| Core Structure | Derivative Example | Key Structural Modification | Enhanced Research Utility |

| Phenyl-pyrrole-carboxylate | 2-Phenyl-1H-pyrrole-3-carboxamide analogs | Carboxylate converted to carboxamide; N1-sulfonylation | 5-HT6 receptor inverse agonists for neuroscience research acs.org |

| Benzoyl-pyrrole-carboxylate | FPL 64176 | Addition of dimethyl and a specific benzoyl group | Potent and specific calcium channel activator for pharmacology studies nih.gov |

| Cyano-phenyl-pyrrole | Methyl-2-[(3-cyano-5-phenyl-1H-pyrrol-2-yl)thio]acetate | Addition of cyano and thioacetate (B1230152) groups | Potential insecticidal agents for agricultural research nih.gov |

Future Directions and Emerging Research Perspectives

Development of Novel and Sustainable Synthetic Methodologies